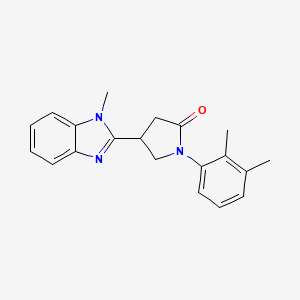
1-(2,3-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DM-BIP, and it belongs to the class of benzimidazole derivatives. DM-BIP has been found to have various applications in the field of pharmacology and medicinal chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of DM-BIP is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. DM-BIP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DM-BIP has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DM-BIP has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
DM-BIP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-BIP has also been found to have low toxicity and can be used in various cell-based and animal studies. However, one limitation of DM-BIP is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for the research and development of DM-BIP. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DM-BIP has also been found to have potential as an anticancer agent and can be used in the development of new cancer therapies. Further studies are needed to understand the full potential of DM-BIP and its mechanism of action.
Synthesemethoden
DM-BIP can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylaniline with 2-carboxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 1-methyl-1H-benzimidazole-2-amine to form the final product, DM-BIP. The synthesis method has been optimized to yield high purity and yield of DM-BIP.
Wissenschaftliche Forschungsanwendungen
DM-BIP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DM-BIP has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains. It has also been found to have potent anti-inflammatory properties and can be used for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-7-6-10-17(14(13)2)23-12-15(11-19(23)24)20-21-16-8-4-5-9-18(16)22(20)3/h4-10,15H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFEHMLDYOBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

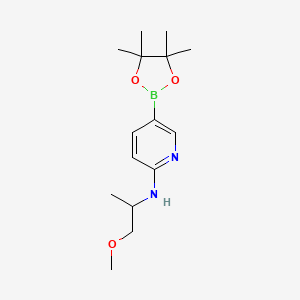

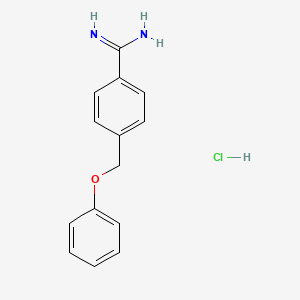
![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)

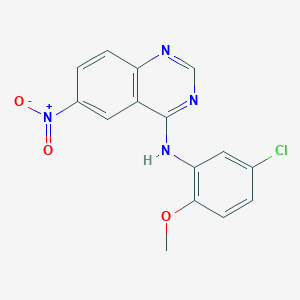
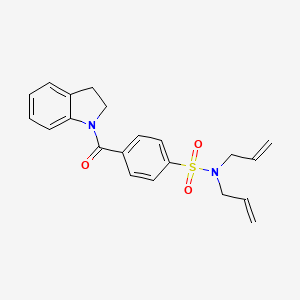
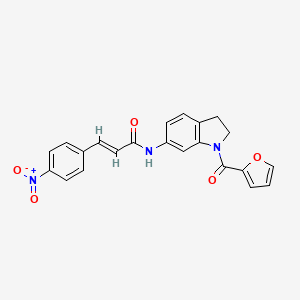
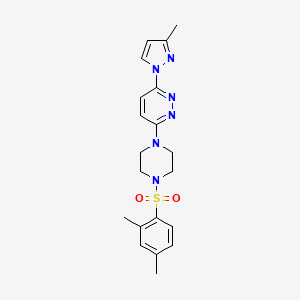

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
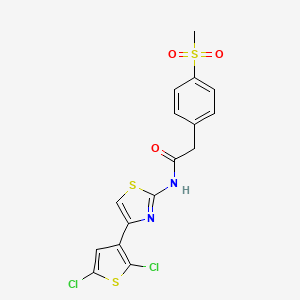
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)